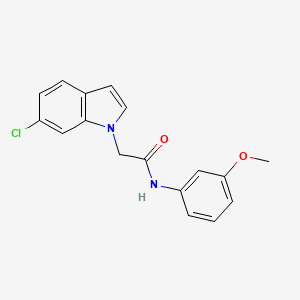![molecular formula C18H8Cl2N4O2 B11145536 7-(2,3-dichlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11145536.png)
7-(2,3-dichlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the triazatricyclo[8.4.0.03,8]tetradeca family. Its complex name reflects its intricate structure, which combines multiple rings and functional groups. Let’s break it down:
7-(2,3-dichlorophenyl): This part of the name indicates that there are two chlorine atoms attached to the phenyl ring at position 2 and 3.
2,6-dioxo: The compound contains two carbonyl (C=O) groups, resulting in a dioxo moiety.
1,7,9-triazatricyclo[8.4.0.03,8]tetradeca: The core structure consists of a fused tricyclic system with nitrogen atoms at positions 1, 7, and 9.
3(8),4,9,11,13-pentaene: The compound has five double bonds distributed across the tricyclic framework.
5-carbonitrile: The nitrile group (C≡N) is attached at position 5.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the carbonyl groups or the aromatic rings.
Reduction: Reduction reactions might target the double bonds or the nitrile group.
Substitution: Substituents on the phenyl ring can be replaced via substitution reactions.
Common reagents and conditions depend on the specific transformation. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Researchers explore this compound’s potential in diverse fields:
Medicine: Investigating its pharmacological properties, such as anticancer or antimicrobial effects.
Chemistry: Studying its reactivity and designing related compounds.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with biological targets. Molecular pathways could include inhibition of enzymes, receptor binding, or modulation of cellular processes. Detailed studies are necessary to unravel its precise effects.
Comparison with Similar Compounds
and 8lambda6-thia-1,5,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,11,13-pentaene 8,8-dioxide . These comparisons highlight its unique features.
Properties
Molecular Formula |
C18H8Cl2N4O2 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
7-(2,3-dichlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C18H8Cl2N4O2/c19-12-4-3-5-13(15(12)20)24-16-11(8-10(9-21)17(24)25)18(26)23-7-2-1-6-14(23)22-16/h1-8H |
InChI Key |
XAZQKSDTMLTGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=O)N3C4=C(C(=CC=C4)Cl)Cl)C#N)C(=O)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B11145453.png)

![7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11145458.png)
![(4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11145461.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145463.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11145468.png)
![N-({[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)norvaline](/img/structure/B11145474.png)
![4-[(4-butoxyphenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145475.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145479.png)
![2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11145487.png)
![[(5Z)-5-{[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11145489.png)
![2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone](/img/structure/B11145501.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11145521.png)

